molecular formula C14H13BrO B8003121 4-Bromo-4'-methoxymethylbiphenyl

4-Bromo-4'-methoxymethylbiphenyl

Cat. No.: B8003121
M. Wt: 277.16 g/mol
InChI Key: JEKDQUGCTMZCMU-UHFFFAOYSA-N
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Description

4-Bromo-4’-methoxymethylbiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and the other with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-methoxymethylbiphenyl typically involves the bromination of biphenyl derivatives. One common method is the monobromination of biphenyl in a solvent reaction medium containing an organosulfur compound, amide, nitrile, or acid with a pKa of at least 3 . The reaction is carried out at ambient temperature to achieve high yields and minimize the formation of dibromobiphenyl.

Industrial Production Methods

Industrial production of 4-Bromo-4’-methoxymethylbiphenyl may involve similar bromination processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-methoxymethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted biphenyl derivatives.

    Coupling Products: The major products are biaryl compounds formed through the coupling of 4-Bromo-4’-methoxymethylbiphenyl with other aromatic boronic acids.

Scientific Research Applications

4-Bromo-4’-methoxymethylbiphenyl has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of advanced materials, including liquid crystals and polymers.

    Pharmaceutical Research: It can be a precursor for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-methoxymethylbiphenyl in chemical reactions involves the activation of the bromine atom or the methoxymethyl group. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the oxidative addition of the bromine atom, followed by transmetalation with the organoboron reagent and reductive elimination to form the biaryl product .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methoxymethyl group.

    4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxymethyl group.

Uniqueness

4-Bromo-4’-methoxymethylbiphenyl is unique due to the presence of both bromine and methoxymethyl substituents, which provide distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

IUPAC Name

1-bromo-4-[4-(methoxymethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-16-10-11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKDQUGCTMZCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4′-Bromobiphenyl-4-yl)methanol (1.2 g, 4.6 mmol) was dissolved in tetrahydrofuran (20 mL), and methyl iodide (0.97 g, 6.8 mmol), and then sodium hydride (63%, 0.26 g, 6.8 mmol) were added under a nitrogen atmosphere at 4° C., followed by stirring at room temperature for 30 minutes. A saturated aqueous ammonium chloride solution was added to the reaction solution, followed by extraction with ethyl acetate. After the solvent was distilled off under reduced pressure, the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/dichloromethane), and a fraction corresponding to the Rf value=0.50 (hexane/dichloromethane=1/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (1.2 g, 4.3 mmol) as a white solid (yield 95%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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